Cas no 83505-69-5 (1,2,3,4,5-pentafluoro-6-[(phenylsulfanyl)methyl]benzene)
![1,2,3,4,5-pentafluoro-6-[(phenylsulfanyl)methyl]benzene structure](https://nl.kuujia.com/scimg/cas/83505-69-5x500.png)
83505-69-5 structure
Productnaam:1,2,3,4,5-pentafluoro-6-[(phenylsulfanyl)methyl]benzene
1,2,3,4,5-pentafluoro-6-[(phenylsulfanyl)methyl]benzene Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2,3,4,5-pentafluoro-6-[(phenylsulfanyl)methyl]benzene
- Benzene, pentafluoro[(phenylthio)methyl]-
- 1,2,3,4,5-pentafluoro-6-(phenylsulfanylmethyl)benzene
- 83505-69-5
- 1,2,3,4,5-Pentafluoro-6-(phenylthiomethyl) benzene
- UBDGTQMSSHFQRU-UHFFFAOYSA-N
- SCHEMBL775561
- DTXSID90232414
- 1,2,3,4,5-Pentafluoro-6-[(phenylsulfanyl)methyl]benzene #
- Thiophenol, PFB
-
- Inchi: InChI=1S/C13H7F5S/c14-9-8(6-19-7-4-2-1-3-5-7)10(15)12(17)13(18)11(9)16/h1-5H,6H2
- InChI-sleutel: UBDGTQMSSHFQRU-UHFFFAOYSA-N
- LACHT: C1=CC=C(C=C1)SCC2=C(C(=C(C(=C2F)F)F)F)F
Berekende eigenschappen
- Exacte massa: 290.01886221g/mol
- Monoisotopische massa: 290.01886221g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 3
- Complexiteit: 268
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.4
- Topologisch pooloppervlak: 25.3Ų
1,2,3,4,5-pentafluoro-6-[(phenylsulfanyl)methyl]benzene Gerelateerde literatuur
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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